molecular formula C₂₂H₂₅NO₁₀ B1147114 (R)-Prunasin Tetraacetate CAS No. 60981-47-7

(R)-Prunasin Tetraacetate

Cat. No. B1147114
CAS RN: 60981-47-7
M. Wt: 463.43
InChI Key:
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Description

(R)-Prunasin Tetraacetate, or (R)-PTA, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in the fields of biochemistry and physiology. It has been used in a variety of laboratory experiments, with promising results. This article will provide an overview of (R)-PTA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Cyanogenic Glucosides in Plant Defense

Prunasin, a related compound, has been identified as a significant cyanogenic glucoside in various plant species, playing a crucial role in defense mechanisms against herbivores. For example, prunasin was found in the leaves of the Australian rainforest tree Clerodendrum grayi, where it co-occurs with the diglycoside lucumin, indicating its importance in plant defense strategies (Miller, McConville, & Woodrow, 2006).

Metabolic Pathways and Catabolism

The metabolic pathways involving prunasin demonstrate its role in the production of primary amides in plants, highlighting an intricate relationship between cyanogenic glucosides and reactive oxygen species in leaf senescence. In a study on Olinia ventosa and other species, prunasin was shown to convert to prunasinamide, suggesting a novel metabolic pathway in drying leaves (Sendker & Nahrstedt, 2009).

Ecological and Evolutionary Implications

Research on Eucalyptus polyanthemos revealed the presence of prunasin and its quantitative variation among natural populations, offering insights into the ecological and evolutionary implications of cyanogenic glycosides in plants. This variation suggests a genetic basis for cyanogenesis, which may affect plant-herbivore interactions (Goodger, Capon, & Woodrow, 2002).

Natural Product Discovery

The exploration of prunasin and its derivatives in natural product discovery has been highlighted by the isolation of galloylated cyanogenic glucosides from Phyllagathis rotundifolia. These findings expand the chemical diversity associated with prunasin and open avenues for the discovery of novel natural products with potential therapeutic applications (Ling, Tanaka, & Kouno, 2002).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17?,18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSUMWNLKZZILY-XKYVVYCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858349
Record name Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Prunasin Tetraacetate

CAS RN

60981-47-7
Record name Phenyl[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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